molecular formula C14H12O2 B13974983 2-Hydroxy 5'-Methyl benzophenone

2-Hydroxy 5'-Methyl benzophenone

Cat. No.: B13974983
M. Wt: 212.24 g/mol
InChI Key: OLPMKBAMVUSBMH-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(3-methylphenyl)methanone is an organic compound belonging to the class of aromatic ketones It features a methanone group bonded to a 2-hydroxyphenyl and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxyphenyl)(3-methylphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-hydroxybenzoyl chloride reacts with 3-methylphenyl in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of (2-hydroxyphenyl)(3-methylphenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2-hydroxybenzoic acid or 3-methylbenzoic acid.

    Reduction: Formation of (2-hydroxyphenyl)(3-methylphenyl)methanol.

    Substitution: Formation of halogenated derivatives such as 2-hydroxy-3-bromophenyl(3-methylphenyl)methanone.

Scientific Research Applications

(2-Hydroxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-hydroxyphenyl)(3-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
  • (2-Hydroxyphenyl)phenylmethanone
  • (3-Hydroxyphenyl)(4-methylphenyl)methanone

Uniqueness

(2-Hydroxyphenyl)(3-methylphenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct properties compared to other similar compounds .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(2-hydroxyphenyl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3

InChI Key

OLPMKBAMVUSBMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2O

Origin of Product

United States

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